molecular formula C9H10ClNO2 B1608874 1-Chloro-4-isopropyl-3-nitrobenzene CAS No. 76611-16-0

1-Chloro-4-isopropyl-3-nitrobenzene

Cat. No. B1608874
Key on ui cas rn: 76611-16-0
M. Wt: 199.63 g/mol
InChI Key: AOTRFBGCYAXAPY-UHFFFAOYSA-N
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Patent
US09283224B2

Procedure details

A solution of hydrazine hydrate (1.7 mL, 35.1 mmol) in methanol (12 mL) was added drop wise to a solution of 4-chloro-2-nitro-1-(propan-2-yl)benzene (1.75 g, 8.8 mmol) in methanol (40 mL), in the presence of iron (III) chloride (146 mg, 0.9 mmol) and activated charcoal (146 mg) and the reaction mixture was stirred under reflux for 7 h. The solid was filtered over celite, the filtrate concentrated and purified by flash chromatography (hexane/EtOAc 9/1) to obtain the title compound as a light-pink oil (1.4 g, 94%).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two
Quantity
146 mg
Type
catalyst
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
O.NN.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:13])[CH3:12])=[C:7]([N+:14]([O-])=O)[CH:6]=1.C>CO.[Fe](Cl)(Cl)Cl>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:13])[CH3:12])=[C:7]([CH:6]=1)[NH2:14] |f:0.1|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(C)C)[N+](=O)[O-]
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
146 mg
Type
reactant
Smiles
C
Name
Quantity
146 mg
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 h
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (hexane/EtOAc 9/1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(N)C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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